Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is a member of the pyrazole family, which consists of five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound features a 4-fluorophenyl substituent at the 3-position and an ethyl ester at the 5-position of the pyrazole ring. Pyrazoles and their derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry and pharmaceuticals.
The compound is synthesized through various chemical methods, with literature indicating multiple synthetic pathways that utilize readily available precursors. These methods often involve multi-step reactions that incorporate key functional groups to achieve the desired structure.
Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is classified as a heterocyclic organic compound. It falls under the category of carboxylic acid esters due to the presence of the ethyl ester group. Its structural characteristics categorize it within the broader class of pyrazole derivatives, which are often explored for their pharmacological properties.
The synthesis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate typically follows these steps:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For example, using ultrasound or microwave-assisted techniques has been reported to enhance reaction efficiency and selectivity in similar pyrazole syntheses .
Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate has a molecular formula of C12H12F N3O2 and a molecular weight of approximately 239.24 g/mol. The structure includes:
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its molecular connectivity and functional groups.
Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate can undergo various chemical transformations:
These reactions often require specific conditions such as temperature control, choice of solvent, and catalysts to drive the desired transformations effectively.
The mechanism of action for Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate typically involves its interaction with biological targets such as enzymes or receptors. It may act as an inhibitor in inflammatory pathways, potentially exerting anti-inflammatory effects. The presence of a fluorophenyl group can enhance binding affinity to targets, while other substituents influence pharmacokinetic properties .
Relevant analyses include spectroscopic methods (e.g., infrared spectroscopy) to confirm functional groups and purity assessments through chromatography .
Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate has significant applications in scientific research:
Heterocyclic compounds constitute a cornerstone of modern medicinal chemistry, with nitrogen-containing scaffolds exhibiting unparalleled therapeutic versatility. Among these, the pyrazole ring system—a five-membered aromatic structure featuring two adjacent nitrogen atoms (C₃H₄N₂)—has emerged as a privileged pharmacophore. Its synthetic accessibility, capacity for diverse substitutions, and balanced electronic distribution enable targeted interactions with biological macromolecules. Pyrazole derivatives permeate pharmaceutical development, evidenced by their presence in celecoxib (anti-inflammatory), rimonabant (anti-obesity), and fezolamide (antidepressant) [5] [8]. The scaffold’s adaptability allows fine-tuning of pharmacokinetic and pharmacodynamic properties through strategic functionalization, particularly at the N1, C3, and C5 positions. This molecular plasticity underpins its utility across therapeutic domains, including oncology, neurology, and infectious disease management [3] [5].
Table 1: Clinically Approved Pharmaceuticals Containing Pyrazole Scaffolds
Compound | Therapeutic Category | Molecular Target | Key Structural Features |
---|---|---|---|
Celecoxib | Anti-inflammatory | COX-2 inhibitor | 1,5-Diaryl pyrazole; sulfonamide group |
Rimonabant | Anti-obesity | CB1 receptor antagonist | 1,3-Diaryl pyrazole; piperidine moiety |
Fezolamide | Antidepressant | MAO-A inhibitor | 4-Fluorophenyl substitution |
Crizotinib | Anticancer (ALK inhibitor) | Tyrosine kinase inhibitor | 3-Amino-5-aryl pyrazole; aminopyridine |
Difenamizole | Analgesic | Unknown (non-opioid) | 3,5-Dimethyl-1-phenyl pyrazole |
The pyrazole nucleus demonstrates extraordinary structural promiscuity, enabling its integration into ligands for diverse biological targets. Mechanistically, pyrazole derivatives modulate enzyme activity (e.g., cyclooxygenase-2 inhibition by celecoxib), receptor interactions (e.g., endocannabinoid CB1 receptor antagonism by rimonabant), and ion channel function [5] [8]. This breadth originates from:
Recent advances highlight pyrazole-based compounds in targeted oncology therapies. Potent MEK inhibition (IC₅₀ = 91 nM) was achieved with pyrazole carboxamides bearing ortho-fluorine atoms, suppressing aberrant signaling cascades in breast cancer models [3]. Similarly, 4-(arylchalcogenyl)-1H-pyrazoles exhibit enhanced antinociceptive efficacy through TRPV1 receptor modulation, attributed to electron-withdrawing group substitutions that optimize target engagement [3] [5].
Fluorine incorporation into bioactive molecules leverages unique physicochemical properties: high electronegativity (Pauling scale: 3.98), small atomic radius (1.47 Å), and low polarizability. These features profoundly influence ligand-receptor interactions when fluorinated aromatics occupy hydrophobic binding clefts [2] [7] [9]. The 4-fluorophenyl group—specifically—enhances:
Positional effects of fluorine are critical. Para-fluorination on the phenyl ring of pyrazole analgesics improved opioid receptor binding by 40% compared to ortho-substituted analogs, which instead altered acid-sensing ion channel (ASIC-1α) selectivity [3]. This stereoelectronic fine-tuning exemplifies fluorine’s role in optimizing pharmacophores.
Table 2: Bioactivity Modulation by Fluorinated vs. Non-Fluorinated Pyrazole Analogs
Biological Activity | Fluorinated Analog Potency | Non-Fluorinated Analog Potency | Target System |
---|---|---|---|
Antinociceptive (ED₅₀) | 57 mg/kg (compound 21) | >100 mg/kg | TRPV1 receptor |
MEK Inhibition (IC₅₀) | 91 nM (ortho-F) | 320 nM (unsubstituted) | MAPK pathway |
Meprin α Inhibition (Kᵢ) | 1.3 nM (4-fluorophenyl) | 302 nM (phenyl) | Metalloprotease |
Neuroprotective Efficacy | 3.77 µM (electron-withdrawing) | >30 µM (electron-donating) | GSK3β/Nrf2 pathway |
Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (CAS 866588-11-6; C₁₂H₁₁FN₂O₂; MW 234.23) exemplifies strategic integration of fluorinated aryl groups with a multifunctional pyrazole core. Its structure features three modifiable regions:
Crystallographic studies reveal that the fluorophenyl and pyrazole rings adopt near-coplanar arrangements (dihedral angle: 4.57°–81.19°), facilitating π-stacking in protein binding sites [10]. The molecule’s solid-state packing is stabilized by intermolecular N–H···N hydrogen bonds (2.86 Å) and [C–H···O] contacts from the ester carbonyl [10].
As a synthetic intermediate, this compound enables rapid SAR exploration:
Its applications span:
Table 3: Key Physicochemical Properties of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7